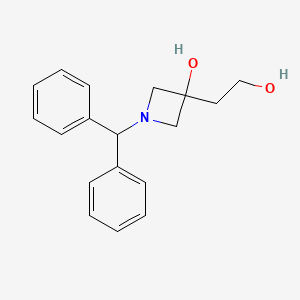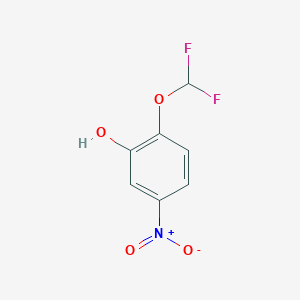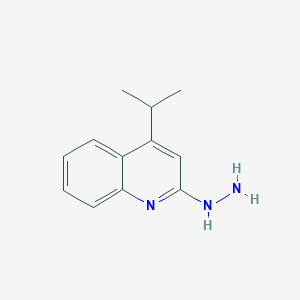
(4-propan-2-ylquinolin-2-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-propan-2-ylquinolin-2-yl)hydrazine is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of the hydrazinyl group at the 2-position and the isopropyl group at the 4-position of the quinoline ring imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-propan-2-ylquinolin-2-yl)hydrazine typically involves the reaction of 2-chloroquinoline with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-Chloroquinoline+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
(4-propan-2-ylquinolin-2-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学研究应用
(4-propan-2-ylquinolin-2-yl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of (4-propan-2-ylquinolin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the quinoline ring can intercalate into DNA, disrupting its replication and transcription processes .
相似化合物的比较
Similar Compounds
2-Hydrazinylthiazole derivatives: Known for their antimicrobial properties.
Quinolinyl-pyrazoles: Exhibits pharmacological activities similar to quinoline derivatives.
Uniqueness
(4-propan-2-ylquinolin-2-yl)hydrazine is unique due to the presence of both hydrazinyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for various applications .
属性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC 名称 |
(4-propan-2-ylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C12H15N3/c1-8(2)10-7-12(15-13)14-11-6-4-3-5-9(10)11/h3-8H,13H2,1-2H3,(H,14,15) |
InChI 键 |
FNJFUYZZASEULX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NC2=CC=CC=C21)NN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
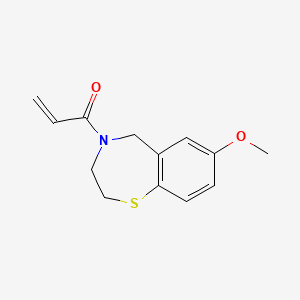
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B8558395.png)
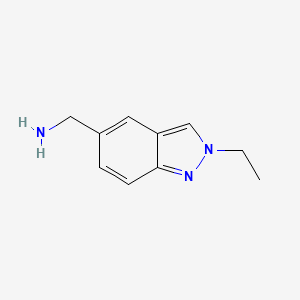
![4-(Methylthio)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B8558403.png)
![2-[(2,6-Difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid](/img/structure/B8558410.png)
![5-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8558420.png)

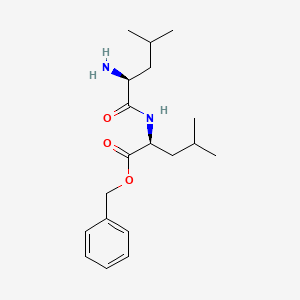
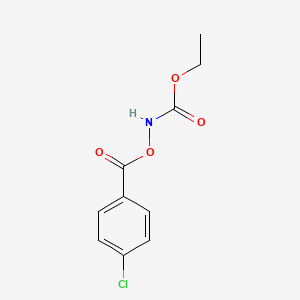
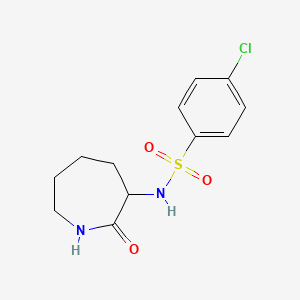
![N-Methyl-N'-(2-{[(pyridin-4-yl)methyl]amino}ethyl)thiourea](/img/structure/B8558481.png)
![(3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B8558485.png)
